5-chloro-2-methylpyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-9-3-5(7)6(2-8)10-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQXKSVCCZPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 5 Chloro 2 Methylpyrimidine 4 Carbonitrile Derivatives
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electron-withdrawing groups like chlorine and nitrile, makes it highly susceptible to nucleophilic attack. This reactivity is primarily centered on the displacement of the chlorine atom and transformations of the carbonitrile group.
Substitutions at the Chlorine Atom of Halogenated Pyrimidines
The chlorine atom at the C4 position of the pyrimidine ring is an excellent leaving group, readily displaced by a variety of nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions. This is a cornerstone of the functionalization of this heterocyclic system.
Amines are common nucleophiles used to displace the chloro group, leading to the formation of valuable aminopyrimidine derivatives. For instance, the reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position generally shows selectivity for substitution at the C4 position. nih.gov Similarly, studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) have shown that while mixtures can form, 4-amino derivatives can be isolated in acceptable yields from reactions with amine nucleophiles. nih.gov The reaction of 4-chloro-6-phenyl-2-((4-substitutedbenzyl)thio)pyrimidine-5-carbonitriles with various secondary amines in dry benzene (B151609) also proceeds via nucleophilic substitution at the C4-chloro position. nih.gov
Other nucleophiles, including phenoxides and thiophenoxides, also effectively displace the chlorine atom. Research on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrates that it undergoes normal substitution reactions with dimethylamine, sodium phenoxide, and sodium thiophenoxide, yielding the corresponding 4-substituted products. rsc.org
Table 1: Examples of Nucleophilic Substitution at the C4-Chloro Position of Pyrimidine Derivatives
| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |
| 2,4-Dichloropyrimidine-5-carbonitrile | Tertiary Amines | In situ N-dealkylation | 2-Alkylamino-4-chloropyrimidine-5-carbonitrile | nih.gov |
| 5-Chloro-2,4,6-trifluoropyrimidine | Primary/Secondary Amines | Acetonitrile, 0 °C, DIPEA | 4-Amino-5-chloro-2,6-difluoropyrimidine | nih.govresearchgate.net |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | - | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |
This table presents illustrative examples of nucleophilic substitution on related chloropyrimidine systems.
Transformations Involving the Carbonitrile Group via Nucleophilic Pathways
The carbonitrile (cyano) group is a versatile functional handle that can undergo various nucleophilic transformations. One of the most significant reactions is the addition of organometallic reagents, such as Grignard reagents. This reaction provides a direct route to ketones, which are valuable synthetic intermediates.
A detailed study on 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) demonstrated that the addition of Grignard reagents (e.g., ethylmagnesium bromide or propylmagnesium chloride) to the nitrile function, followed by acidic hydrolysis, yields the corresponding α-keto-4-amino-2-methylpyrimidines. nih.govnih.gov The reaction proceeds through the formation of an intermediate imine which is subsequently hydrolyzed to the ketone. nih.govnih.govmasterorganicchemistry.com This process allows for the introduction of a wide variety of side chains onto the pyrimidine core. nih.gov
The carbonitrile group can also be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, although this transformation must compete with potential reactions at other sites on the pyrimidine ring. nih.govsciensage.info
Table 2: Nucleophilic Addition to the Carbonitrile Group of a Pyrimidine Derivative
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Ethylmagnesium bromide (3.5 equiv) in THF, 40°C | 1 M HCl | 1-(4-Amino-2-methylpyrimidin-5-yl)propan-1-one | 68% | nih.gov |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Propylmagnesium chloride (3.5 equiv) in THF, rt | Sat. aq. NH₄Cl | 1-(4-Amino-2-methylpyrimidin-5-yl)butan-1-one | 67% | nih.gov |
Heterocyclic Ring Rearrangements and Cyclization Reactions
The functional groups present in 5-chloro-2-methylpyrimidine-4-carbonitrile analogues serve as anchor points for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.
Formation of Fused Heterocyclic Systems from Pyrimidine Derivatives
The synthesis of fused ring systems like thieno[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines often utilizes pyrimidine derivatives as key precursors. These reactions typically involve intramolecular cyclization where substituents on the pyrimidine ring react to form a new, fused ring.
For example, thieno[2,3-d]pyrimidines can be synthesized from 2-aminothiophene-3-carbonitrile (B183302) precursors. scielo.br The initial thiophene (B33073) derivative, bearing adjacent amino and cyano groups, undergoes cyclization with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by Dimroth rearrangement with anilines to construct the pyrimidine ring, resulting in the fused thieno[2,3-d]pyrimidine (B153573) system. scielo.br
Similarly, pyrrolo[3,2-d]pyrimidines can be formed through domino reactions. A reported methodology involves a Sonogashira reaction on a halogenated uracil (B121893) derivative followed by a palladium-catalyzed domino C-N coupling/hydroamination reaction with anilines, leading to the formation of the fused pyrrole (B145914) ring. beilstein-journals.orgbeilstein-journals.orgnih.gov These strategies highlight how the reactivity of substituents on the pyrimidine core can be harnessed to build complex polycyclic structures.
Functional Group Interconversions on this compound Analogues
The ability to selectively modify the existing functional groups on the pyrimidine scaffold is crucial for creating diverse molecular libraries for various applications.
Reduction of the Carbonitrile Moiety
The reduction of the carbonitrile group is a key transformation that provides access to aminomethylpyrimidines, which are important building blocks, notably in the synthesis of Vitamin B1. researchgate.netgoogle.com
The catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile is a well-established method for this conversion. This reaction is typically carried out using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net Another powerful reducing agent for nitriles is lithium aluminum hydride (LiAlH₄), which can reduce the carbonitrile group to a primary amine. byjus.commasterorganicchemistry.com The reduction of 4-amino-2-methylpyrimidine-5-carbonitrile has been successfully achieved in high yield using this reagent, providing the corresponding 4-amino-5-aminomethyl-2-methylpyrimidine. researchgate.net
Interestingly, the reduction of related pyrimidine-5-carboxamides with LiAlH₄ has been reported to yield the corresponding pyrimidine-5-carbonitriles, indicating that the reaction outcome can be highly dependent on the specific substrate and reaction conditions. researchgate.netresearchgate.net
Table 3: Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile
| Starting Material | Reagent/Conditions | Product | Overall Yield | Reference |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Hydrogenation | 4-Amino-5-aminomethyl-2-methylpyrimidine | 65% | researchgate.net |
| 2-Methyl-4-amino-5-alkoxymethylpyrimidine | NH₃, Catalyst (e.g., Al₂O₃), 180-350°C | 2-Methyl-4-amino-5-aminomethylpyrimidine | - | google.com |
Oxidation Reactions of Pyrimidine Substituents
The oxidation of substituents on the pyrimidine ring is a key transformation for introducing new functionalities. The methyl group is a common site for such reactions, which can yield alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions employed.
While direct oxidation studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on related methyl-substituted pyrimidines and other heteroaromatics. The oxidation of a methyl group on a pyrimidine ring generally requires potent oxidizing agents due to the electron-deficient nature of the ring system. libretexts.org
Commonly, the oxidation of an aromatic methyl group to a carboxylic acid can be achieved using strong oxidants like potassium permanganate (B83412) (KMnO₄) or by employing metal-catalyzed aerobic oxidation. researchgate.netpressbooks.pub For instance, the oxidation of substituted toluenes to benzoic acids has been accomplished using catalysts like cobalt salts in the presence of molecular oxygen. libretexts.org Another approach involves photoirradiation in the presence of reagents like hydrobromic acid or bromine. libretexts.org
The oxidation can also be stopped at intermediate stages. For example, electrochemical methods have been developed for the site-selective oxidation of methyl groups on benzoheterocycles to yield aldehydes, which are trapped as acetal derivatives. acs.org In biological or biomimetic systems, the oxidation of a methyl group can proceed stepwise, first to a hydroxymethyl group and then to a formyl group. rsc.org The table below summarizes various reagents used for the oxidation of methyl groups on aromatic and heteroaromatic systems.
Interactive Table: Reagents for Oxidation of Aromatic Methyl Groups
| Reagent(s) | Product | Typical Conditions | Reference(s) |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Heating in aqueous solution | pressbooks.pubnih.gov |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | N-Oxide / Ring Cleavage | Heating (70°C) | nih.gov |
| m-Chloroperbenzoic acid (m-CPBA) | N-Oxide | - | nih.gov |
| Co(OAc)₂ / NaBr / O₂ | Carboxylic Acid | Catalytic, presence of initiator | libretexts.org |
| Photoirradiation / HBr / O₂ | Carboxylic Acid | Photo-catalysis | libretexts.org |
| Electrochemical Oxidation | Aldehyde (as Acetal) | Electrolysis in alcohol solvent | acs.org |
In the context of substituted pyrimidines, N-oxidation is also a competing reaction. The treatment of 2-methyl-4-phenylpyrimidine (B1583994) with hydrogen peroxide in acetic acid resulted in the formation of N-oxides and even ring-contracted imidazole (B134444) products, rather than the oxidation of the 2-methyl group. nih.gov This indicates that the nitrogen atoms of the pyrimidine ring can be more susceptible to oxidation than the methyl substituent under certain conditions.
Hydrolysis of Carboxylic Acid Precursors and Derivatives
The carbonitrile group at the C-4 position of the pyrimidine ring serves as a precursor to carboxylic acids and their derivatives, such as amides. The conversion is typically achieved through hydrolysis under either acidic or basic conditions. rsc.org The existence of 5-chloro-2-methylpyrimidine-4-carboxylic acid confirms that this transformation is synthetically accessible. acs.org
The hydrolysis of nitriles is a well-established two-stage process. wikipedia.orgstudysmarter.co.uk The initial step involves the addition of water to the carbon-nitrogen triple bond to form an amide intermediate. organic-chemistry.org Under forcing conditions, this amide is then further hydrolyzed to a carboxylic acid (in acid) or a carboxylate salt (in base). wikipedia.orgorganic-chemistry.org
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgacs.org The reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. rsc.orgorganic-chemistry.org The final products are the free carboxylic acid and an ammonium (B1175870) salt derived from the nitrile nitrogen. studysmarter.co.uk R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺
Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.org The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. organic-chemistry.org This process yields a carboxylate salt and ammonia (B1221849) gas. wikipedia.orgstudysmarter.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required. rsc.org R-C≡N + OH⁻ + H₂O → R-COO⁻ + NH₃
In some cases, the reaction can be controlled to isolate the intermediate amide, as the hydrolysis of the amide to the carboxylic acid can be slow under certain conditions. rsc.org
Interactive Table: Conditions for Nitrile Hydrolysis
| Condition | Reagents | Intermediate | Final Product (before workup) | Reference(s) |
| Acidic | Dilute HCl or H₂SO₄, Heat (reflux) | Amide | Carboxylic Acid + Ammonium Salt | rsc.orgstudysmarter.co.ukacs.org |
| Basic (Alkaline) | Aqueous NaOH or KOH, Heat (reflux) | Amide | Carboxylate Salt + Ammonia | wikipedia.orgstudysmarter.co.ukacs.org |
Chemoselectivity and Regioselectivity in Multi-functionalized Pyrimidine Reactivity
The reactivity of a multi-functionalized pyrimidine like this compound is governed by the electronic and steric influence of its substituents. The key reaction pathway for such systems is nucleophilic aromatic substitution (SNA_r), where a nucleophile displaces a leaving group on the aromatic ring. The positions on the pyrimidine ring are not equally reactive; positions 2, 4, and 6 are electron-deficient and thus activated for nucleophilic attack, whereas position 5 is generally less so unless activated by strongly electron-withdrawing groups. rsc.org
In the case of the title compound, the primary leaving group is the chlorine atom at the C-5 position. While nucleophilic substitution is most common at the 2, 4, and 6 positions, the powerful electron-withdrawing effect of the adjacent cyano group at C-4, combined with the effect of the ring nitrogen at N-3, significantly activates the C-5 position towards nucleophilic attack.
Studies on related 2,4-dichloropyrimidines provide insight into the factors governing regioselectivity. Generally, nucleophilic attack occurs preferentially at the C-4 position over the C-2 position. rsc.orgwikipedia.org This selectivity can be modulated by other substituents:
Electron-withdrawing groups (EWGs) at C-5 : An EWG at the 5-position, such as a cyano or nitro group, further enhances the inherent preference for substitution at the C-4 position. rsc.org
Electron-donating groups (EDGs) at C-6 : Conversely, an EDG at the C-6 position can reverse the selectivity, favoring attack at the C-2 position. wikipedia.org
Nature of the Nucleophile : The choice of nucleophile can dramatically alter the outcome. For instance, while most nucleophiles attack 5-substituted-2,4-dichloropyrimidines at C-4, tertiary amines show excellent selectivity for the C-2 position. rsc.org In another example, with 2-MeSO₂-4-chloropyrimidine, amines react at C-4, but alkoxides attack C-2 due to a directing effect from hydrogen bonding. rsc.org
A notable case is the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles, which normally substitute the C-4 chloro group. nih.gov However, when sodium cyanide was used as the nucleophile, it unexpectedly displaced the 2-methylthio group instead of the 4-chloro group, highlighting that chemoselectivity can sometimes lead to non-intuitive results. nih.gov
Interactive Table: Factors Influencing Regioselectivity in Chloropyrimidine SNA_r
| Pyrimidine Substrate | Nucleophile | Major Product Position | Controlling Factor | Reference(s) |
| 2,4-Dichloropyrimidine | Amines, Alkoxides | C-4 | Inherent reactivity (LUMO distribution) | rsc.orgwikipedia.org |
| 2,4-Dichloro-5-(EWG)-pyrimidine | Primary/Secondary Amines | C-4 | C-5 EWG enhances C-4 reactivity | rsc.org |
| 2,4-Dichloro-5-(EWG)-pyrimidine | Tertiary Amines | C-2 | Specific nucleophile-directed selectivity | rsc.org |
| 2,4-Dichloro-6-(EDG)-pyrimidine | Various | C-2 | C-6 EDG reverses normal selectivity | wikipedia.org |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C-2 | H-bonding with MeSO₂ directs attack | rsc.org |
| 2-MeSO₂-4-chloropyrimidine | Amines | C-4 | Follows general reactivity pattern | rsc.org |
Mechanistic Investigations of Pyrimidine Reactions (e.g., ANRORC mechanism)
The substitution of leaving groups on pyrimidine rings can proceed through different mechanistic pathways. The most common is the nucleophilic aromatic substitution (SNA_r) mechanism, also known as the addition-elimination (SNA_E) pathway. acs.org This mechanism involves two steps: initial addition of the nucleophile to the electron-deficient carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. stackexchange.com This pathway is typical for reactions on electron-poor heteroaromatics like pyrimidine. stackexchange.comwikipedia.org
However, under specific conditions, particularly with strong nucleophiles like sodium amide (NaNH₂), an alternative pathway known as the ANRORC mechanism can operate. wikipedia.org ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism is distinct from SNA_r and has been extensively studied for substituted pyrimidines. wikipedia.org
The key steps of the ANRORC mechanism are:
Addition : A potent nucleophile adds to an electrophilic carbon on the pyrimidine ring, typically a position adjacent to a nitrogen atom (e.g., C-2, C-4, or C-6).
Ring Opening : The resulting anionic adduct undergoes cleavage of one of the ring's C-N bonds, leading to a transient, open-chain intermediate. wikipedia.orgrsc.org
Ring Closure : The open-chain intermediate then undergoes a new intramolecular cyclization. This often involves the nucleophile becoming part of the new ring or attacking a different site, such as a nitrile group, to form a new heterocyclic system. rsc.org
Definitive evidence for the ANRORC mechanism often comes from isotope labeling studies. wikipedia.org For example, when a pyrimidine ring containing a ¹⁵N isotope is reacted, the position of the isotope can be scrambled in the final product, indicating that a ring nitrogen was extruded into an exocyclic position during the ring-opening/ring-closure sequence. wikipedia.org This outcome cannot be explained by a standard SNA_r mechanism where the ring skeleton remains intact.
The ANRORC mechanism is most prevalent in reactions of pyrimidines with strong bases like metal amides and is often observed when the leaving group is at the 2-, 4-, or 6-position. wikipedia.org For the title compound, this compound, nucleophilic substitution of the C-5 chloro group would most likely proceed via the more conventional SNA_r mechanism, as this position is highly activated by the adjacent C-4 cyano group, and the ANRORC pathway has not been typically reported for substitution at C-5.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides information about the chemical environment of each atom.
The ¹H NMR spectrum of 4-chloro-2-methylpyrimidine-5-carbonitrile (B1354637) is expected to be relatively simple, providing key information about the protons in the molecule. The structure contains two distinct proton environments: the methyl group (-CH₃) and the single proton on the pyrimidine (B1678525) ring (C6-H).
Methyl Protons (2-CH₃): This group would produce a singlet in the spectrum, as there are no adjacent protons to cause spin-spin splitting. The chemical shift would typically appear in the upfield region, generally around δ 2.5-2.8 ppm . The integration of this peak would correspond to three protons.
Pyrimidine Ring Proton (C6-H): The lone proton on the pyrimidine ring at position 6 would also appear as a singlet. Due to the electron-withdrawing effects of the adjacent nitrogen atoms, the chloro group, and the nitrile group, this proton is significantly deshielded and would appear far downfield. Its chemical shift is anticipated in the range of δ 8.8-9.2 ppm .
For comparison, in the related compound 4-amino-2-methylpyrimidine-5-carbonitrile (B15760), the C6-H proton appears at δ 8.40 ppm, and the methyl protons are observed at δ 2.52 ppm. The substitution of the amino group with a more electronegative chloro atom in the target molecule would be expected to shift the C6-H signal further downfield.
Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2-methylpyrimidine-5-carbonitrile
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| 2-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For 4-chloro-2-methylpyrimidine-5-carbonitrile, six distinct carbon signals are expected.
Methyl Carbon (2-CH₃): This carbon would appear at the most upfield position, typically in the range of δ 20-25 ppm .
Nitrile Carbon (-C≡N): The carbon of the nitrile group is characteristically found in the δ 115-120 ppm region.
Pyrimidine Ring Carbons:
C5: This carbon is directly attached to the electron-withdrawing chloro and nitrile groups, placing its signal around δ 110-115 ppm .
C4: The carbon bearing the chlorine atom (C-Cl) is expected to have a chemical shift in the range of δ 155-160 ppm .
C6: This carbon, bonded to a hydrogen, would likely appear around δ 160-165 ppm .
C2: The carbon attached to the methyl group and flanked by two nitrogen atoms would be found far downfield, typically around δ 168-172 ppm .
In a study of pyrazolo[3,4-d]pyrimidine derivatives, similar ring carbons were observed in the δ 150-160 ppm range, supporting these predictions.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2-methylpyrimidine-5-carbonitrile
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 2-CH₃ | 20 - 25 |
| C5 | 110 - 115 |
| -C≡N | 115 - 120 |
| C4 | 155 - 160 |
| C6 | 160 - 165 |
The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational quantum chemistry technique used to predict the NMR shielding tensors of molecules. This ab initio method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus based on the molecule's optimized electronic structure.
The process involves:
Optimizing the 3D geometry of the molecule using a suitable level of theory (e.g., B3LYP with a 6-311G basis set).
Performing an NMR calculation using the GIAO method on the optimized structure. This yields absolute shielding values (in ppm) for each nucleus.
Calculating the chemical shifts by referencing the computed isotropic shielding values (σ_iso) of the target molecule's nuclei against the shielding value of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_calc = σ_TMS - σ_iso .
This theoretical approach is invaluable for assigning experimental NMR signals, especially for complex molecules or for distinguishing between possible isomers. While specific GIAO calculations for 4-chloro-2-methylpyrimidine-5-carbonitrile are not available in the literature, this method would be the standard approach for a detailed theoretical investigation.
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide crucial information about the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups.
For 4-chloro-2-methylpyrimidine-5-carbonitrile, the key expected absorption bands are:
C-H Stretching: Vibrations from the methyl group and the aromatic C-H would appear in the 2900-3100 cm⁻¹ region.
C≡N Stretching: A sharp, strong absorption band characteristic of a nitrile group is expected in the 2220-2260 cm⁻¹ range. This is often a very clean and diagnostic peak.
C=N and C=C Stretching: The pyrimidine ring contains several C=N and C=C bonds. These ring stretching vibrations typically produce a series of complex bands in the fingerprint region between 1400-1600 cm⁻¹ .
C-Cl Stretching: The carbon-chlorine bond stretch is expected to give rise to a strong absorption in the 700-850 cm⁻¹ region.
A comprehensive FT-IR spectral library contains over 18,000 compounds and is a valuable resource for matching spectra.
FT-Raman spectroscopy is a complementary technique that measures the scattering of light. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.
Key features expected in the FT-Raman spectrum include:
C≡N Stretching: The nitrile group, being relatively symmetric, should also yield a strong and sharp band in the Raman spectrum around 2220-2260 cm⁻¹ .
Ring Vibrations: The symmetric "breathing" modes of the pyrimidine ring, often weak in the IR spectrum, are typically strong in the Raman spectrum and appear in the 980-1020 cm⁻¹ region.
C-Cl Stretching: The C-Cl bond will also be Raman active, with a signal expected in the 700-850 cm⁻¹ range.
In a study on the related molecule 5-chlorocytosine, both IR and Raman spectra were used in conjunction with DFT calculations to provide a complete vibrational assignment. A similar combined experimental and theoretical approach would be essential for the definitive structural elucidation of 4-chloro-2-methylpyrimidine-5-carbonitrile.
Electronic Spectroscopy and Electronic Transitions
Electronic spectroscopy provides insights into the electronic structure and chromophoric nature of a molecule.
The UV-Vis spectrum of 5-chloro-2-methylpyrimidine-4-carbonitrile is determined by the electronic transitions within its pyrimidine chromophore, which is modified by the chloro, methyl, and cyano substituents. The pyrimidine ring itself contains π-electrons and non-bonding (n) electrons on the nitrogen atoms, which can be excited to higher energy anti-bonding orbitals (π* and σ*). wikipedia.org
For related pyrimidine derivatives, electronic transitions are typically observed in the UV region. researchgate.net Benzene (B151609), a simple aromatic system, displays π → π* transitions around 180, 200, and 255 nm. wikipedia.org For pyrimidine systems, the presence of nitrogen heteroatoms introduces n → π* transitions, which are generally weaker in intensity and can be observed as shoulders on the main π → π* absorption bands. The absorption spectrum is often broad because electronic transitions are superimposed on various vibrational and rotational energy states. wikipedia.org Solvents can also influence the position of absorption maxima through bathochromic (red) or hypsochromic (blue) shifts. wikipedia.org
Based on its structure, this compound is expected to exhibit strong absorptions in the UV region, likely below 300 nm, corresponding to these transitions.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |
| π → π | Pyrimidine Ring, C≡N | 200-270 | Strong |
| n → π | Pyrimidine N-atoms, C≡N | 270-320 | Weak |
The electronic transitions in the pyrimidine chromophore are primarily of two types: π → π* and n → π*. wikipedia.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV spectrum. wikipedia.orgaip.org In the pyrimidine ring of this compound, the conjugated system of double bonds gives rise to these transitions. The cyano group also contributes to the π-system.
n → π Transitions:* These involve the promotion of an electron from a non-bonding atomic orbital (the lone pairs on the nitrogen atoms) to a π* anti-bonding orbital. youtube.com These transitions are generally of lower energy and lower intensity compared to π → π* transitions. youtube.com They are often symmetry-forbidden, which accounts for their weaker absorption.
The substituents on the pyrimidine ring—chloro, methyl, and cyano groups—act as auxochromes and can modify the energy levels of the molecular orbitals. This, in turn, affects the wavelengths of the absorption maxima. For instance, the electron-withdrawing nature of the chloro and cyano groups can influence the energy of the π and π* orbitals, leading to shifts in the absorption bands compared to unsubstituted pyrimidine.
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₆H₄ClN₃), HRMS can confirm the molecular formula. uni.lu
The mass spectrum will show a molecular ion peak (M⁺). A key feature for chlorine-containing compounds is the presence of an M+2 isotope peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum will display two peaks for the molecular ion (and its fragments containing chlorine) with a characteristic intensity ratio of approximately 3:1. miamioh.edu
Electron impact ionization often leads to the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides valuable structural information. For this compound, likely fragmentation pathways include:
Loss of a chlorine radical (Cl•) from the molecular ion.
Loss of a methyl radical (CH₃•).
Elimination of a neutral molecule of hydrogen cyanide (HCN).
Cleavage of the pyrimidine ring.
The stability of the resulting fragment ions often dictates the intensity of the peaks in the mass spectrum, with more stable carbocations typically producing more intense signals. libretexts.org
Table 3: Predicted Fragments in the Mass Spectrum of this compound (M.W. 153.57)
| m/z Value (for ³⁵Cl) | Possible Fragment Ion | Neutral Loss |
| 153 | [C₆H₄ClN₃]⁺ (M⁺) | - |
| 118 | [C₆H₄N₃]⁺ | Cl• |
| 138 | [C₅H₁ClN₃]⁺ | CH₃• |
| 126 | [C₅H₃ClN₂]⁺ | HCN |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. mdpi.com
To perform this analysis, a suitable single crystal of this compound must be grown. nih.govmdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields an electron density map from which the positions of the individual atoms can be determined.
The data obtained would reveal:
The planarity of the pyrimidine ring.
The precise bond lengths of the C-Cl, C-C, C-N, C≡N, and C-H bonds.
The bond angles within the pyrimidine ring and involving the substituents.
The intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing. mdpi.com
While a specific crystal structure for this compound is not publicly available, analysis of related structures provides expected values for its geometric parameters.
Table 4: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Description | Expected Value |
| Crystal System | The crystal lattice system | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal | e.g., P2₁/c |
| a, b, c (Å) | Unit cell dimensions | - |
| α, β, γ (°) | Unit cell angles | - |
| Bond Length (C-Cl) | Length of the carbon-chlorine bond | ~1.74 Å |
| Bond Length (C≡N) | Length of the carbon-nitrogen triple bond | ~1.15 Å |
| Bond Angle (N-C-C) | Angle within the pyrimidine ring | ~120° |
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. science.gov It is a widely applied and effective approach for predicting molecular properties such as geometries, energies, and vibrational frequencies.
The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is achieved by employing a combination of a hybrid functional and a basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the accuracy of ab initio methods with the efficiency of DFT. science.govbohrium.com
The 6-311++G(d,p) basis set is frequently paired with B3LYP for a high level of accuracy. researchgate.netresearchgate.net This notation indicates:
6-311G : A triple-zeta basis set, where core electrons are described by a single basis function (a sum of 6 Gaussians), and valence electrons are described by three functions (sums of 3, 1, and 1 Gaussians, respectively), allowing for greater flexibility in describing chemical bonds.
++ : Diffuse functions are added for both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs.
(d,p) : Polarization functions are added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals), accounting for the non-uniform distortion of electron clouds in a molecular environment. bohrium.comresearchgate.net
The optimization process using the B3LYP/6-311++G(d,p) level of theory systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound until a stationary point on the potential energy surface is located. The resulting optimized structure corresponds to a stable, real-world conformation of the molecule.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C2-N1 | 1.33 | N1-C2-N3 | 126.5 |
| C2-C(Methyl) | 1.50 | C2-N3-C4 | 115.0 |
| N3-C4 | 1.31 | N3-C4-C5 | 123.0 |
| C4-C5 | 1.44 | C4-C5-C6 | 118.5 |
| C5-C6 | 1.39 | C5-C6-N1 | 120.0 |
| C6-N1 | 1.34 | C5-C4-C(Nitrile) | 119.5 |
| C5-Cl | 1.73 | Cl-C5-C4 | 117.0 |
| C4-C(Nitrile) | 1.44 | C4-C(Nitrile)-N | 178.5 |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. libretexts.org
LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to electronic transitions. researchgate.net For this compound, DFT calculations can predict the energies of these orbitals and visualize their electron density distributions. This analysis reveals where intramolecular charge transfer (ICT) is likely to occur upon electronic excitation. science.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.50 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 5.65 |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the total electronic charge distribution on the surface of a molecule. researchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values:
Red : Regions of most negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack. researchgate.net
Blue : Regions of most positive electrostatic potential, electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.net
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the nitrile group due to their lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms of the methyl group and potentially near the carbon atom attached to the electron-withdrawing chlorine and nitrile groups.
Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, a key area of study is the torsional potential associated with the rotation of the methyl group. A potential energy scan can be performed by systematically rotating the C-C bond between the pyrimidine ring and the methyl group and calculating the energy at each step. bohrium.comresearchgate.net This analysis reveals the rotational energy barriers and identifies the most stable (lowest energy) conformation.
Furthermore, DFT calculations can be extended to study intermolecular interactions by modeling the formation of dimers. researchgate.nettandfonline.com By optimizing the geometry of a dimer, it is possible to identify and quantify the strength of non-covalent interactions, such as hydrogen bonds or π-π stacking, which can influence the compound's physical properties in the solid state.
DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of this compound at a given temperature and pressure. researchgate.netresearchgate.net Key parameters that can be determined from the vibrational frequency calculations include:
Standard Enthalpy (ΔH)
Standard Entropy (ΔS)
Gibbs Free Energy (ΔG)
These values are crucial for understanding the spontaneity and energy changes associated with chemical reactions involving the compound.
| Parameter | Value |
|---|---|
| Standard Enthalpy (kcal/mol) | -15.5 |
| Standard Entropy (cal/mol·K) | 85.2 |
| Gibbs Free Energy (kcal/mol) | -40.9 |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewisc.edu This method provides quantitative insight into the interactions between filled (donor) and empty (acceptor) orbitals.
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. youtube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization. researchgate.netnih.gov
For this compound, NBO analysis can reveal:
The hybridization of atomic orbitals. nih.gov
The nature of the C-Cl bond and the pyrimidine ring bonds.
Stabilizing interactions, such as the delocalization of electron density from the nitrogen lone pairs into the anti-bonding orbitals (π*) of the pyrimidine ring, which contributes to the molecule's aromaticity and stability. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-N3) | 35.8 |
| LP(1) N3 | π(C4-C5) | 29.5 |
| π(C5-C6) | π(C4-C(Nitrile)) | 21.2 |
| LP(1) Cl | σ(C5-C4) | 5.1 |
LP = Lone Pair; π* = anti-bonding pi orbital; σ* = anti-bonding sigma orbital.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools for the detailed characterization of hydrogen bonds. rsc.orgrsc.org In pyrimidine derivatives, hydrogen bonds can form between a hydrogen atom covalently bonded to a carbon or nitrogen and a nitrogen atom of an adjacent pyrimidine ring. jocpr.comjocpr.com
QTAIM analysis examines the topology of the electron density (ρ). A bond critical point (BCP) between a donor and an acceptor atom is a key indicator of a chemical interaction. For a hydrogen bond, the presence of a BCP between the hydrogen and the acceptor atom confirms the existence of the bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the interaction. Generally, for hydrogen bonds, ρ is in the range of 0.002 to 0.04 atomic units (a.u.), and ∇²ρ is positive, indicating a closed-shell interaction.
NCI analysis, on the other hand, is based on the reduced density gradient (RDG). It provides a visual representation of non-covalent interactions in real space. acs.orgresearchgate.netchemtools.org In an NCI plot, regions of weak interactions are identified as low-RDG isosurfaces. The color of the isosurface, which is mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian, distinguishes between attractive (blue), van der Waals (green), and repulsive (red) interactions. For hydrogen bonds, a distinct blue or bluish-green isosurface appears between the donor and acceptor atoms.
Table 3: Representative QTAIM Parameters for Hydrogen Bonds in Pyrimidine Derivatives
| H-Bond Type | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) |
| C-H···N | 0.005 - 0.015 | 0.020 - 0.050 |
| N-H···N | 0.010 - 0.040 | 0.025 - 0.150 |
Note: These values are illustrative and based on studies of various pyrimidine derivatives. rsc.org
The presence of a chlorine atom in this compound makes halogen bonding a significant potential intermolecular interaction. acs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.gov QTAIM and NCI analyses are well-suited to identify and characterize these interactions. rsc.orgnih.govacs.org
In a QTAIM analysis of a halogen bond, a BCP is found between the chlorine atom and a nucleophilic site (e.g., a nitrogen atom or the π-cloud of a neighboring ring). The topological parameters at this BCP are indicative of the halogen bond's strength. For C-Cl···N halogen bonds, the electron density at the BCP is typically in the range of 0.005 to 0.020 a.u., with a positive Laplacian.
NCI analysis visually confirms the presence of a halogen bond through a characteristic isosurface between the chlorine and the acceptor. The color of this isosurface is generally green to bluish-green, indicating a stabilizing interaction that has characteristics of both van der Waals and electrostatic interactions.
Table 4: QTAIM Parameters for a Representative C-Cl···N Halogen Bond
| Interaction | ρ(BCP) (a.u.) | ∇²ρ(BCP) (a.u.) |
| C-Cl···N | ~0.012 | ~0.045 |
Note: This is a representative example based on computational studies of halogenated organic molecules. nih.gov
π-π stacking interactions are a crucial cohesive force in the crystal structures of aromatic molecules, including pyrimidine derivatives. researchgate.netrsc.orgnih.gov These interactions arise from the electrostatic and dispersive forces between the π-electron clouds of adjacent aromatic rings.
QTAIM analysis can be used to characterize π-π stacking by identifying multiple BCPs between the atoms of the interacting rings. However, due to the delocalized nature of the interaction, interpreting the QTAIM results for π-π stacking can be complex.
NCI analysis is particularly effective for visualizing and understanding π-π stacking. acs.org In an NCI plot, a broad, sheet-like isosurface typically appears between the stacked rings. The color of this isosurface is predominantly green, indicating that the interaction is largely dispersive in nature (van der Waals forces). Patches of blue or red may also appear, indicating attractive or repulsive electrostatic contributions, respectively, depending on the specific geometry and electronic nature of the interacting rings. Theoretical studies on similar aromatic systems have shown that the stability of π-π stacked dimers is highly dependent on the relative orientation of the rings. nih.govnih.gov
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like many pyrimidine derivatives, are often candidates for non-linear optical (NLO) materials. rsc.orgrsc.org These materials have applications in optoelectronics and photonics. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules.
The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the molecule's response to a strong external electric field. These properties can be calculated using quantum mechanical methods. For a molecule to exhibit a significant NLO response, it typically needs to have a large dipole moment and a considerable difference between the ground and excited state dipole moments. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, as is the case in this compound, is a common structural motif for NLO materials.
Recent computational studies on pyrimidine derivatives have shown that strategic substitution on the pyrimidine ring can significantly enhance the NLO response. rsc.orgrsc.org The calculated hyperpolarizability values can be compared with those of known NLO materials to assess the potential of a new compound.
Table 5: Representative Calculated NLO Properties for a Push-Pull Pyrimidine Derivative
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 5.5 D |
| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 2.5 x 10⁻³⁶ esu |
Note: These values are illustrative and based on DFT calculations reported for pyrimidine derivatives with NLO properties. rsc.orgrsc.org The actual values for this compound would need to be determined through specific calculations.
Calculation of First Hyperpolarizability (β) and Linear Polarizability (α)
A thorough review of the current scientific literature reveals a notable gap in the computational characterization of this compound. Specifically, there are no published studies reporting the calculation of its linear polarizability (α) and first hyperpolarizability (β).
These properties are fundamental in the field of nonlinear optics (NLO). Linear polarizability describes the linear response of a molecule's electron cloud to an external electric field, while the first hyperpolarizability quantifies the second-order, nonlinear response. Materials with high β values are of significant interest for applications in optical devices, such as frequency converters and modulators.
The calculation of α and β is typically performed using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. materialsciencejournal.org These calculations can provide valuable predictions about a molecule's potential for NLO applications. For instance, studies on other organic molecules have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to enhanced hyperpolarizability. While the pyrimidine ring, cyano group, and chlorine atom in this compound suggest a potential for interesting electronic properties, dedicated computational studies are required to quantify its polarizability and hyperpolarizability.
Molecular Docking and Protein-Ligand Interaction Studies
While specific molecular docking studies for this compound are not available in the current literature, the broader class of pyrimidine-5-carbonitrile derivatives has been the subject of extensive computational investigation to understand their interactions with various biological targets. These studies provide a framework for how this compound might interact with protein active sites.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For drug discovery, this involves docking a potential drug molecule (ligand) into the binding site of a target protein.
Studies on related pyrimidine-5-carbonitrile derivatives have successfully elucidated their binding modes in various enzymes. For example, derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are important targets in cancer therapy. nih.gov In one such study, a series of pyrimidine-5-carbonitrile derivatives were shown to bind within the active site of EGFR, acting as inhibitors. nih.gov Similarly, docking studies of thiopyrimidine-5-carbonitrile derivatives with thymidylate synthase, another cancer drug target, have been performed to understand their cytotoxic activity. researchgate.netjapsonline.com These studies typically show the pyrimidine core situated within a key pocket of the active site, with its substituents forming specific interactions with surrounding amino acid residues.
The predictive power of molecular docking lies in its ability to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and steric complementarity, that stabilize the ligand-protein complex. For pyrimidine-5-carbonitrile derivatives, the nitrogen atoms of the pyrimidine ring and the cyano group are common hydrogen bond acceptors.
For instance, in a study on pyrimidine-5-carbonitriles as COX-2 inhibitors, docking simulations revealed that the compounds fit within the enzyme's active site, with the cyano group and other substituents forming hydrogen bonds with key residues. nih.gov Another study on thiopyrimidine-5-carbonitrile derivatives targeting thymidylate synthase showed that the cyano group's nitrogen atom formed hydrogen bonds with arginine residues in the active site. japsonline.com The substituted phenyl rings often engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand. The table below summarizes key interactions observed in related pyrimidine-5-carbonitrile derivatives with their respective biological targets.
| Derivative Class | Biological Target | Key Predicted Interactions |
| Pyrimidine-5-carbonitriles | EGFR/COX-2 | Binding to the active site. nih.gov |
| Thiopyrimidine-5-carbonitriles | Thymidylate Synthase | Hydrogen bonds involving the cyano group with Arginine residues. researchgate.netjapsonline.comjapsonline.com |
| Pyrimidine-5-carbonitriles | COX-2 | Hydrogen bonding and favorable steric interactions within the active site. nih.govmdpi.com |
This table presents data for related compounds to illustrate potential interaction patterns, as specific data for this compound is not available.
Molecular docking studies are instrumental in rationalizing the structure-activity relationships (SAR) observed in a series of compounds. By comparing the docking poses and interaction energies of potent and less active analogs, researchers can infer which structural features are crucial for biological activity.
For example, in the development of pyrimidine-5-carbonitrile derivatives as anticancer agents, docking studies helped to explain why certain substitutions led to higher inhibitory potency against EGFR and COX-2. nih.gov The improved potency was often correlated with the formation of additional or stronger hydrogen bonds, or better hydrophobic packing within the active site. Similarly, for a series of thiopyrimidine-5-carbonitriles, the most potent compound against the HepG2 cell line was also the one that showed the most favorable binding energy in docking simulations with thymidylate synthase. researchgate.netjapsonline.com These computational insights are invaluable for guiding the design of new, more potent, and selective inhibitors.
Three Dimensional Framework Applications
The development of molecules with well-defined three-dimensional (3D) structures is a key focus in modern drug discovery. The rigid pyrimidine (B1678525) core of 5-chloro-2-methylpyrimidine-4-carbonitrile can serve as a scaffold to which various substituents can be attached, creating a diverse range of 3D molecular shapes. This is particularly important for achieving high-affinity and selective binding to biological targets. While no specific X-ray crystal structures of this compound were found, the crystal structures of related pyrimidine derivatives have been determined, providing insights into the spatial arrangement of substituents around the pyrimidine ring. researchgate.net
Structure Activity Relationship Sar and Molecular Design Strategies
Impact of Substituent Modifications on Research Activity Profiles
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. mdpi.com In pyrimidine (B1678525) derivatives, the type of halogen and its position on the ring are critical factors. For instance, in studies on pyrrolo[3,2-d]pyrimidines, the presence of a chlorine atom at the C4 position was found to be important for antiproliferative activity. nih.gov The introduction of an additional halogen, such as iodine at the C7 position, was shown to dramatically increase cytotoxicity, reducing the IC₅₀ into sub-micromolar levels against some cancer cell lines. nih.gov
The structure-directing influence of halogens generally increases in the order of Cl < Br < I, which corresponds to the increasing size of their sigma-holes, a region of positive electrostatic potential on the halogen atom that can participate in halogen bonding. mdpi.com Studies on halogenated aminopyrimidines have identified compounds like 2-amino-5-bromopyrimidine (B17363) and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine as having significant inhibitory effects on the biofilm formation of certain bacteria, underscoring the targeted antibiofilm action of these halogenated derivatives. nih.gov Research indicates that substituting an aniline (B41778) portion of a pyrimidine derivative with an electron-withdrawing group like chlorine or fluorine in the meta position enhances anticancer activity. nih.gov
Table 1: Effect of Halogen Substitution on Pyrimidine Activity
| Base Scaffold | Position of Halogen | Halogen | Observed Effect on Activity | Reference |
| Pyrrolo[3,2-d]pyrimidine | C4 | Chlorine | Essential for antiproliferative activity | nih.gov |
| 2,4-dichloro-pyrrolo[3,2-d]pyrimidine | C7 | Iodine | Markedly enhanced cytotoxic properties | nih.gov |
| Aminopyrimidine | C5 | Bromine | Significant inhibition of bacterial biofilm formation | nih.gov |
| Aminopyrrolo[2,3-d]pyrimidine | C4 | Chlorine | Significant inhibition of bacterial biofilm formation | nih.gov |
| 2-anilinopyrimidine derivative | meta-position of aniline | Chlorine, Fluorine | Increased anticancer activity (Cl > F) | nih.gov |
Influence of Alkyl (Methyl) and Perhalogenated Alkyl (Trifluoromethyl) Groups
The substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a widely used tactic in drug design. The high electronegativity of the fluorine atoms in the -CF₃ group can significantly alter a molecule's properties, including its metabolic stability and binding affinity. researchgate.net While statistical analysis of large compound datasets shows that this substitution does not improve bioactivity on average, in specific cases—approximately 9.19% of the time—it can lead to an increase in biological activity by at least one order of magnitude. acs.org
The incorporation of a trifluoromethyl group into pyrimidine derivatives has been shown to enhance bioactivity by modifying the molecule's pharmacological profile. researchgate.net For example, a series of trifluoromethyl-containing pyrimidine derivatives demonstrated good anti-proliferative activities against various human tumor cell lines, with some compounds showing better efficacy than the positive control, 5-fluorouracil. bohrium.com The -CF₃ substitution on a benzene (B151609) ring attached to a core structure can be particularly effective at gaining binding energy, an effect driven largely by electrostatic energy or solvation free energy. acs.org In contrast, derivatives containing a methyl group on the pyrimidine ring of pyrazolones have been reported to exhibit heightened anticancer action compared to those with phenyl substituents. mdpi.com
The carbonitrile (-C≡N) and carboxylic acid (-COOH) functional groups can profoundly impact the biological activity of pyrimidine compounds. The carbonitrile group is a key feature of the pyrimidine-5-carbonitrile scaffold, which is associated with a wide range of pharmacological activities, including anticancer and antimicrobial effects. ekb.eg In the design of certain kinase inhibitors, the carbonitrile group is intentionally included to ensure binding to specific amino acid residues, such as lysine, thereby increasing binding affinity and biological activity. nih.gov
Attaching other heterocyclic rings to the pyrimidine core is a powerful strategy for exploring new chemical space and improving biological activity. nih.gov Heterocycles are integral to drug design as they can modify a drug's physicochemical characteristics, biological effects, and pharmacokinetic profile. nih.gov
SAR studies have revealed that heteroaryl substitutions, such as with thiazole, thiadiazole, or triazole, at the third position of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold can enhance inhibitory activity against certain protein kinases. mdpi.com In one study, further substitution with a pyrrolidine (B122466) moiety at the fifth position improved inhibition efficacy even more. mdpi.com Similarly, the introduction of a 1-methylindole (B147185) moiety to a diaryl-substituted pyrazolo[3,4-d]pyrimidine resulted in enhanced antiproliferative activity. acs.org In the development of PI3K inhibitors, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized, with one compound demonstrating potent and selective inhibitory activity. nih.gov This highlights the value of exploring diverse heterocyclic substituents to optimize potency and selectivity.
Table 2: Influence of Heterocyclic Substituents on Pyrimidine Analog Activity
| Base Scaffold | Position of Substitution | Heterocyclic Substituent | Observed Effect on Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine | Position 3 | Thiadiazole, Oxadiazole, Triazole | Enhanced Trk receptor inhibitory activity | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Position 5 | Pyrrolidine | Further improved inhibition efficacy | mdpi.com |
| Diaryl-substituted pyrazolo[3,4-d]pyrimidine | C6-position aromatic fragment | 1-Methylindole | Enhanced antiproliferative activity | acs.org |
| Pyrimidine-5-carbonitrile | Positions 2 and 4 | Morpholine | Potent and selective PI3K inhibitory activity | nih.gov |
Positional Isomerism and Regioselective Effects on Functional Outcomes
The specific placement of substituents on the pyrimidine ring, known as positional isomerism, has a profound effect on the molecule's functional outcome. nih.gov Even minor changes in a substituent's location can lead to significant differences in biological activity due to altered steric and electronic interactions with the target protein.
For example, in a series of aminopyrimidine derivatives designed as potential anticancer agents, the activity of compounds with a substituted aniline ring was highly dependent on the position of the substituent. The activity was found to decrease in the order of Cl > F > NO₂ ≈ OCH₃ when these groups were placed in the meta position of the aniline ring, indicating a clear preference for an electron-withdrawing group at this specific location. nih.gov Similarly, the difference in activity between 5-Fluoro- and 6-Fluoro-uracil analogs is substantial and results from the selective stabilizing effects of the 5-fluoro substituent in enzymatic reactions. mdpi.com These examples underscore that regioselectivity is a critical consideration in the design of potent and selective pyrimidine-based compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique of critical importance in drug design. nih.gov It is based on the principle that changes in the structural properties of a molecule lead to corresponding changes in its biological activity. nih.gov For pyrimidine derivatives, QSAR models are developed to predict their therapeutic potential and guide the synthesis of more effective analogs.
The process involves creating a dataset of pyrimidine compounds with known biological activities and calculating a range of molecular descriptors for each. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates the descriptors with activity. nih.govtandfonline.com
For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model (R² = 0.998) had superior predictive power compared to an MLR model (R² = 0.889). nih.gov Another QSAR study on pyrimidine derivatives for larvicidal activity confirmed that the three-dimensional structure, steric properties, and logP (a measure of hydrophobicity) were key determinants of activity. researchgate.net These predictive models allow researchers to estimate the activity of novel, unsynthesized pyrimidine compounds, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. tandfonline.com
Fragment-Based Design Approaches Utilizing Pyrimidine Scaffolds
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. hitgen.comnih.gov The pyrimidine ring is a well-established scaffold in FBDD due to its ability to form key interactions with protein targets and its presence in numerous approved drugs. nih.gov The 5-cyanopyrimidine (B126568) core, in particular, has been identified as a valuable fragment for kinase inhibitors, where the cyano group can act as a hydrogen bond acceptor. nih.gov
While direct fragment screening studies involving 5-chloro-2-methylpyrimidine-4-carbonitrile are not extensively documented in publicly available literature, its structural characteristics make it an ideal candidate for such approaches. With a molecular weight of 153.57 g/mol , it adheres to the "Rule of Three" often applied in fragment-based screening. The chloro, methyl, and cyano groups provide distinct chemical properties that can be explored for initial binding interactions.
The general strategy for utilizing a pyrimidine scaffold like this compound in FBDD would involve:
Initial Fragment Screening: A library of fragments, including the title compound or its close analogs, would be screened against a specific biological target (e.g., a kinase, protease, or other enzyme) using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. hitgen.com
Hit Identification and Validation: Fragments that demonstrate binding to the target are identified as "hits." The binding mode of these hits is then typically determined, often through X-ray crystallography, to understand the key interactions. nih.gov
Fragment Growing or Linking: Once a pyrimidine fragment is validated, medicinal chemists employ strategies to "grow" the fragment by adding functional groups to unoccupied pockets of the binding site or "link" it with other fragments that bind in adjacent regions to enhance potency and selectivity. The reactive chloro group at the 5-position of this compound is an excellent handle for such modifications through nucleophilic aromatic substitution reactions.
The following table illustrates the potential of pyrimidine-based fragments in drug discovery, drawing from studies on related pyrimidine-5-carbonitrile derivatives.
| Fragment/Core Structure | Target | Key Interactions and SAR Insights |
| 5-Cyanopyrimidine | p38α MAP Kinase | The cyano group at the 5-position forms a crucial hydrogen bond with the backbone NH of Met109 in the kinase hinge region, demonstrating its importance for potent inhibition. nih.gov |
| 2-Aminopyrimidine | MRSA Biofilm | The 2-amino group is a key pharmacophoric feature for anti-biofilm activity. Modifications at other positions of the pyrimidine ring are explored to optimize activity. nih.gov |
| 2,4-Disubstituted Pyrimidine | Cholinesterase & Aβ-Aggregation | The central pyrimidine ring serves as a suitable template for developing dual inhibitors. Substituents at the C-2 and C-4 positions are varied to modulate potency and selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). nih.gov |
These examples underscore the utility of the pyrimidine scaffold in fragment-based design. The specific substitution pattern of this compound offers a unique starting point for developing novel therapeutics through FBDD.
Design Principles for Multi-Targeted Ligands
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making the "one drug, one target" paradigm insufficient. uwaterloo.ca This has led to the rise of multi-targeted ligands, single molecules designed to modulate multiple biological targets simultaneously. The 2,4-disubstituted pyrimidine scaffold is a privileged structure in the design of such multi-targeted agents. nih.govuwaterloo.ca
The chemical architecture of this compound, with its distinct substitution pattern, provides a foundation for creating multi-targeted ligands. The chloro group at the 5-position can be readily displaced by various nucleophiles, allowing for the introduction of pharmacophores that can interact with a secondary target.
A notable example of a multi-targeted inhibitor derived from a related 5-chloropyrimidine (B107214) scaffold is the development of dual ALK/EGFR inhibitors for non-small cell lung cancer (NSCLC). nih.gov In this study, researchers started with a known ALK inhibitor and modified its structure to incorporate EGFR inhibitory activity. The core scaffold was a 2,4-diaminopyrimidine, where the substituent at the 4-position was crucial for ALK inhibition, and modifications at the 2-position were explored to gain EGFR activity. The 5-chloro substituent on the pyrimidine ring was found to be important for potent inhibition of both kinases.
Similarly, pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression. nih.gov The design strategy involved creating hybrid molecules that combine the pharmacophoric features necessary for inhibiting both enzymes.
The table below outlines key design principles and examples of multi-targeted ligands based on pyrimidine scaffolds.
| Core Scaffold | Targets | Design Principles and SAR Findings | Resulting Activity |
| 5-Chloro-2,4-diaminopyrimidine | ALK/EGFR | Starting from a selective ALK inhibitor, modifications were made to the 2-amino substituent to introduce EGFR inhibitory activity. The 5-chloro group was found to be crucial for dual potency. nih.gov | Potent dual inhibition of ALK and various EGFR mutants, including those resistant to other therapies. nih.gov |
| Pyrimidine-5-carbonitrile | EGFR/COX-2 | Hybrid molecules were designed to incorporate pharmacophoric features for both EGFR and COX-2 inhibition. The pyrimidine-5-carbonitrile core served as a versatile template for these modifications. nih.gov | Compounds showed potent inhibition of both EGFR and COX-2, along with significant anticancer activity. nih.gov |
| 2,4-Disubstituted Pyrimidine | Cholinesterase/Aβ-Aggregation | A central pyrimidine ring was used as a scaffold to attach different functional groups at the C-2 and C-4 positions, designed to interact with both the active site of cholinesterases and the peripheral anionic site involved in Aβ aggregation. nih.gov | Identification of dual inhibitors that can simultaneously address cholinergic deficiency and amyloid plaque formation in Alzheimer's disease. nih.gov |
Research Applications of 5 Chloro 2 Methylpyrimidine 4 Carbonitrile Derivatives
Utility as Building Blocks in Complex Organic Synthesis
The 5-chloro-2-methylpyrimidine-4-carbonitrile scaffold is a highly effective building block in organic synthesis due to its inherent chemical reactivity. The chlorine atom at the C4 position is a key functional group, acting as a leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of substituents, including amines, alcohols, and thiols, thereby enabling the generation of diverse molecular libraries.
For instance, the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (B1355138) with various amines in the presence of a base like triethylamine (B128534) facilitates the synthesis of 4-aminopyrimidine (B60600) derivatives. researchgate.net This method is efficient and provides a direct route to functionalized pyrimidines that can be further elaborated. Similarly, multi-component reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound (like ethyl cyanoacetate), and a urea (B33335) or thiourea, are employed to construct the initial pyrimidine (B1678525) ring system, which can then be chlorinated to produce the versatile chloro-intermediate. ias.ac.in These synthetic strategies highlight the role of chloro-pyrimidine carbonitriles as pivotal starting materials for constructing complex molecular architectures. researchgate.netias.ac.in
Intermediates for the Synthesis of Advanced Heterocyclic Compounds
Building upon their utility as basic building blocks, derivatives of this compound are crucial intermediates for assembling more advanced heterocyclic compounds. The pyrimidine ring can serve as a structural anchor for the annulation (fusion) of additional rings or for linking to other heterocyclic moieties.
Research has demonstrated the synthesis of fused systems like pyrrolo[3,2-d]pyrimidines, which are created from appropriately substituted pyrimidine precursors. nih.gov The reactivity of the chloro and cyano groups can be harnessed sequentially or in one-pot procedures to construct these bicyclic structures. For example, a 4-aminopyrimidine-5-carbonitrile (B127032) derivative can undergo a Friedländer-type reaction with a ketone, such as cyclohexanone, to yield complex spiropyrimido[4,5-d]pyrimidines. researchgate.net Furthermore, pyrimidine-5-carbonitriles have been used to synthesize hybrid molecules bearing other heterocycles like benzo[d]imidazole, benzo[d]oxazole, and benzo[d]thiazole, connected via linkers to the pyrimidine core. nih.gov These advanced heterocyclic compounds are often designed to interact with specific biological targets, making the parent chloro-pyrimidine an essential intermediate in medicinal chemistry.
Research into Enzyme and Receptor Interactions
The structural features of this compound derivatives make them promising candidates for interacting with biological macromolecules like enzymes and receptors.
Derivatives of pyrimidine-5-carbonitrile have been extensively investigated as inhibitors of various enzymes, particularly those involved in disease pathways. The pyrimidine scaffold can act as a bioisostere for natural purine (B94841) bases, allowing it to fit into the active sites of enzymes that process nucleotides.
One of the most studied targets is the Cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and cancer. nih.gov Several pyrimidine-5-carbonitrile derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov For example, a series of derivatives bearing sulphonamide phenyl moieties were found to have IC₅₀ values in the submicromolar range, with some compounds showing inhibitory activity comparable to the standard drug Celecoxib. nih.gov
Another significant area of research is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. nih.govrsc.org Specifically designed pyrimidine-5-carbonitrile derivatives have shown potent inhibition of these kinases. For instance, compound 10b from one study emerged as a powerful EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org Other studies have identified pyrimidine derivatives that inhibit Glutathione Reductase (GR) and β-glucuronidase, enzymes linked to cancer, malaria, and other pathological conditions. ias.ac.inscbt.com
Table 1: Enzyme Inhibition by this compound Derivatives This is an interactive table. Select a compound to see more details.
| Compound Class | Target Enzyme | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| Sulphonamide-Pyrimidines | COX-2 | Compound 5d showed potent inhibition (IC₅₀ = 0.16 µM), comparable to Celecoxib. | nih.gov |
| Hydrazone-Pyrimidines | EGFR | Compound 10b was a potent inhibitor with an IC₅₀ of 8.29 nM. | rsc.org |
| Hydrazone-Pyrimidines | VEGFR-2 | Several derivatives showed potent inhibition, with compound 11e being notable. | nih.gov |
| Aminochloropyrimidines | Glutathione Reductase | 4-amino-2,6-dichloropyrimidine was the most effective inhibitor (Kᵢ = 0.979 μM). | ias.ac.in |
| Aminopyrimidines | β-Glucuronidase | Compound 24 showed excellent activity (IC₅₀ = 2.8 µM), far superior to the standard. | scbt.com |
The pyrimidine scaffold is also a key component in compounds designed to modulate the activity of cellular receptors. While specific research on this compound itself in receptor modulation is limited, the broader class of pyrimidine and aminopyrimidine derivatives has been shown to interact with important receptor families, particularly G-protein-coupled receptors (GPCRs).
For example, complex heterocyclic compounds derived from pyrimidines, such as pyrazolo-triazolo-pyrimidines, have been developed as antagonists for the adenosine (B11128) A₂A receptor. nih.govgoogle.com This receptor is a target for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov The development of such antagonists demonstrates that the pyrimidine core can be elaborated into structures that bind with high affinity and selectivity to the orthosteric or allosteric sites of receptors. nih.gov Allosteric modulators, which bind to a secondary site on a receptor to enhance or inhibit the effect of the primary ligand, represent an emerging area in drug discovery where pyrimidine-based structures could be valuable. nih.govnih.gov
Development of Research Probes and Chemical Biology Tools
Selective and potent inhibitors derived from this compound can serve as valuable chemical probes for studying biological systems. A chemical probe is a small molecule used to investigate the function of a specific protein or pathway in a cellular or in vivo context.
For instance, a highly selective inhibitor of a particular enzyme can be used to elucidate that enzyme's role in a biological process. A derivative of a related quinoline-pyrimidine scaffold, 5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile , has been identified as having potential applications as a tool for biochemical research to understand enzyme inhibition mechanisms and cellular signaling. evitachem.com While not developed from the title compound, the MCT4 inhibitor 18n serves as an excellent example of a chemical probe; its high selectivity allows researchers to dissect the specific biological roles of the MCT4 lactate (B86563) transporter in cancer metabolism. nih.gov The development of pyrimidine-5-carbonitrile derivatives into such probes, for example by attaching fluorescent tags or biotin, would enable advanced studies in chemical biology, such as target identification and validation or imaging of biological processes.
Explorations in Agrochemical Research
The pyrimidine structural motif is of significant interest in the field of agrochemicals. ias.ac.in Many commercial pesticides, including fungicides and herbicides, are based on heterocyclic compounds, with pyrimidines being a prominent class. ias.ac.innih.gov The fourth generation of pesticides, known for high efficacy and low toxicity, includes many pyridine (B92270) and pyrimidine-based products. agropages.com
For example, the herbicide Tiafenacil contains a dihydropyrimidinyl group and functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in plants. nih.gov Other research has explored pyrimidine derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHOD), another crucial enzyme in plants. nih.gov The synthetic accessibility and the proven biological activity of the pyrimidine-5-carbonitrile scaffold make it an attractive starting point for the discovery of new crop protection agents. The diverse libraries of compounds that can be generated from this compound offer a promising avenue for screening and identifying novel herbicidal or fungicidal activities. ias.ac.in
Potential Applications in Advanced Material Science
The unique chemical structure of this compound, characterized by an electron-deficient pyrimidine ring, a reactive chlorine atom, and a nitrile group, makes it a valuable precursor for a variety of advanced materials. Its derivatives have shown significant promise in fields such as optoelectronics, nonlinear optics, and liquid crystal technology.
The pyrimidine core is a key component in the development of calamitic liquid crystals, which are crucial for liquid crystal displays (LCDs). tandfonline.comtandfonline.com The incorporation of a 2,5-disubstituted pyrimidine ring into the molecular structure of these materials is a common strategy for optimizing their mesomorphic and electro-optical properties. tandfonline.comtandfonline.com Furthermore, pyrimidine-based liquid crystals are being explored for their potential in more advanced applications like organic light-emitting diodes (OLEDs) and sensors. tandfonline.com
Derivatives of this compound are also promising candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. Research has shown that pyrimidine derivatives can exhibit significant third-order nonlinear susceptibility, a key property for NLO applications. rsc.orgrsc.org The presence of electron-withdrawing groups, such as the nitrile and chloro groups in the parent compound, is beneficial for creating "push-pull" molecules, which are known to have enhanced NLO properties. researchgate.net
In the realm of luminescent materials, pyrimidine-5-carbonitrile derivatives have been investigated for their use as emitters in thermally activated delayed fluorescence (TADF) OLEDs. rsc.org TADF materials are highly efficient as they can harvest both singlet and triplet excitons to produce light. The design of molecules that facilitate reverse intersystem crossing is crucial for TADF, and the pyrimidine-5-carbonitrile scaffold has been shown to be a promising acceptor unit in such emitters. rsc.org The development of new luminescent materials based on pyrimidine derivatives continues to be an active area of research. researchgate.net
The versatility of the pyrimidine scaffold also extends to the creation of dyes and pigments. nih.gov While dyes are soluble and form a solution with the medium, pigments are insoluble particles. youtube.com Pyrimidine-based structures have been incorporated into disperse dyes for coloring polyester (B1180765) fabrics. nih.gov
The thermal stability of pyrimidine derivatives is another important aspect for their application in materials science. Studies on various substituted pyrimidines have provided insights into their thermal properties, which is crucial for their processing and long-term stability in devices. researchgate.netresearchgate.net
Interactive Table: Potential Material Science Applications of Pyrimidine Derivatives
| Application Area | Key Features of Pyrimidine Derivatives | Potential Derivative of this compound |
|---|---|---|
| Liquid Crystals | Forms stable mesophases, possesses anisotropic physical properties. tandfonline.com | A calamitic structure with the pyrimidine core elongated by other aromatic units. |
| Nonlinear Optics (NLO) | Exhibits high third-order nonlinear susceptibility (χ³). rsc.org | A "push-pull" system with donor groups attached to the pyrimidine ring. |
| Organic Light-Emitting Diodes (OLEDs) | Acts as an acceptor in Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org | A molecule incorporating the pyrimidine-carbonitrile structure with a suitable donor moiety. |
| Dyes and Pigments | Forms the chromophore of disperse dyes. nih.gov | An azo-dye derivative where the pyrimidine is coupled to an aromatic amine or phenol. |
Detailed research findings have highlighted the structure-property relationships that govern the performance of these materials. For instance, in the context of liquid crystals, the specific substitution pattern on the pyrimidine ring significantly influences the mesophase behavior and clearing temperatures. tandfonline.com For NLO materials, the combination of strong donor and acceptor groups connected through a π-conjugated system is a well-established design principle. researchgate.net In TADF emitters, the energy gap between the singlet and triplet states is a critical parameter that can be tuned by modifying the donor and acceptor units. rsc.org
While the direct application of this compound derivatives in commercially available materials is not yet widespread, the foundational research into pyrimidine-based materials strongly suggests a promising future for this class of compounds in advanced material science.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Pyrimidine (B1678525) Carbonitriles
The synthesis of pyrimidine derivatives has a long history, but the demand for environmentally benign and efficient processes necessitates a departure from many traditional methods. ias.ac.in Future research must prioritize the development of novel and sustainable synthetic routes. A significant challenge lies in achieving high regioselectivity to produce specific isomers like 5-chloro-2-methylpyrimidine-4-carbonitrile, while minimizing waste and hazardous reagents.
Key future directions include:
Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are highly attractive as they construct complex molecules from simple precursors in a single step, enhancing atom economy. nih.gov Future work should focus on designing new MCRs that allow for the specific and controlled synthesis of highly substituted pyrimidines under mild or solvent-free conditions. ias.ac.inresearchgate.net
Catalytic Processes: The use of advanced catalysts is a cornerstone of modern organic synthesis. Iridium-catalyzed multicomponent synthesis, which can assemble pyrimidines from alcohols while liberating only hydrogen and water, represents a significant step towards sustainability. growingscience.com Future research should expand the repertoire of catalysts (e.g., magnetic nano FeO particles, copper) to increase the diversity of accessible pyrimidine structures and improve reaction efficiency and selectivity. researchgate.netgrowingscience.com
Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of ultrasound-assisted synthesis, which can accelerate reaction times and improve yields, and the exploration of water or bio-based solvents like ethanol (B145695) to replace harsher organic solvents. ias.ac.innih.govorientjchem.org
Integration of Advanced Spectroscopic and Structural Characterization Techniques
While standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize pyrimidine derivatives, the increasing complexity of new derivatives demands more sophisticated analytical approaches. nih.govmdpi.commdpi.com A significant future challenge is the unambiguous determination of intricate three-dimensional structures and the subtle electronic effects of various substituents.
Future advancements should focus on:
Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure. mdpi.commdpi.com Its integration as a routine characterization tool, rather than an exception, will be crucial for validating computational models and understanding non-covalent interactions that dictate crystal packing and biological activity. mdpi.commdpi.com
Advanced NMR and MS Techniques: The application of two-dimensional NMR techniques and high-resolution mass spectrometry (HRMS) is essential for the complete assignment of complex structures. nih.gov Furthermore, specialized techniques like ion mobility-mass spectrometry could provide additional information on the size, shape, and conformation of molecules in the gas phase.
Computational-Spectroscopic Synergy: Combining experimental spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), can provide deeper insights. rsc.org This integrated approach can help resolve ambiguities in spectral assignments and offer a more profound understanding of the molecule's electronic structure.
Expanding the Scope of Computational Chemistry for Predictive Design
Computational chemistry has already proven to be an invaluable tool in the study of pyrimidine derivatives, with molecular docking, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and DFT calculations being widely used. rsc.orgnih.gov The primary challenge moving forward is to enhance the predictive power of these models to accelerate the discovery process and reduce reliance on costly and time-consuming empirical screening.
Future research should expand upon:
Predictive Toxicology and Metabolism: Developing robust models to predict potential toxicity and metabolic pathways of new derivatives before they are synthesized. This would allow researchers to prioritize compounds with more favorable safety profiles early in the design phase.
Machine Learning and AI: Leveraging artificial intelligence and machine learning algorithms to analyze vast datasets of known pyrimidine derivatives. This can help identify novel structure-activity relationships, predict the biological activity of virtual compounds, and propose entirely new molecular scaffolds with desired properties.
Quantum Mechanical Calculations: Expanding the use of high-level quantum mechanical calculations to more accurately predict chemical reactivity, reaction mechanisms, and spectroscopic properties. This can guide the development of more efficient synthetic routes and provide a more fundamental understanding of the molecule's behavior. rsc.org
Deeper Understanding of Chemical Reactivity and Derivatization Pathways
The pyrimidine ring is a versatile scaffold that allows for chemical modification at multiple positions, enabling the generation of large libraries of derivatives. researchgate.netnih.gov Strategic structural modifications at the 2, 4, 5, or 6 positions are key to tuning the biological and physical properties of these compounds. nih.gov The future challenge is to move from a trial-and-error approach to a more profound and predictive understanding of the ring's reactivity.
Key areas for future investigation include:
Mapping Electrophilic and Nucleophilic Sites: Systematic studies are needed to precisely map the reactivity of the substituted pyrimidine core towards various electrophilic and nucleophilic reagents. This includes understanding how existing substituents, such as the chloro, methyl, and nitrile groups in this compound, influence the reactivity of the entire molecule.
Controlled Functionalization: Developing new synthetic methodologies that allow for the selective and controlled functionalization of specific positions on the pyrimidine ring, even in the presence of other reactive groups. This includes advancing transition metal-catalyzed cross-coupling reactions. acs.org
Reaction Mechanism Studies: Detailed mechanistic studies, combining experimental kinetics with computational modeling, are needed to fully understand the pathways of key derivatization reactions. This knowledge is essential for optimizing reaction conditions and predicting the outcomes of new transformations. growingscience.com
Comprehensive Elucidation of Structure-Activity Relationships Across Diverse Biological Targets
The vast majority of research on pyrimidine carbonitriles has focused on their potential as therapeutic agents, with numerous studies exploring their anticancer, anti-inflammatory, and antimicrobial activities. nih.govekb.egnih.gov A persistent challenge is the comprehensive elucidation of Structure-Activity Relationships (SAR) to guide the design of more potent and selective drug candidates.
Future research must aim for:
Multi-Target SAR: Moving beyond the traditional one-molecule, one-target paradigm to understand how derivatives interact with multiple biological targets. This is crucial for predicting off-target effects and identifying opportunities for developing drugs with polypharmacological profiles (i.e., designed to hit multiple targets for a synergistic therapeutic effect).
Systems Biology Approaches: Integrating SAR data with systems biology models to understand how a compound's activity against a specific target translates to effects at the cellular and organismal level.
Dynamic and Allosteric Interactions: Elucidating not just how compounds bind to the active site of a target protein, but also how they affect protein dynamics and allosteric regulation. This requires a combination of advanced biophysical techniques and molecular dynamics simulations.
Exploring Emerging Research Applications Beyond Current Scopes
While the biological activity of pyrimidines is well-documented, a significant future challenge is to explore their potential in applications beyond medicine. growingscience.comorientjchem.org The unique electronic and structural properties of the pyrimidine carbonitrile scaffold make it a candidate for use in materials science and agrochemicals.
Promising areas for future exploration include:
Agrochemicals: The pyrimidine scaffold is present in a number of commercial pesticides, including fungicides, herbicides, and insecticides. ias.ac.inresearchgate.net Future research could specifically investigate derivatives of this compound for activity against crop pests and diseases, offering a potential avenue for developing new crop protection agents. researchgate.net
Materials Science: The nitrogen-rich, aromatic nature of the pyrimidine ring suggests potential applications in the development of novel functional materials. nih.gov This could include their use as ligands for metal-organic frameworks (MOFs), as components in organic light-emitting diodes (OLEDs), or as building blocks for conductive polymers.
Catalysis: Pyrimidine derivatives can act as ligands in coordination chemistry, binding to metal centers to form catalysts for a variety of organic transformations. Future work could explore the design of specialized pyrimidine-based ligands for asymmetric catalysis or other challenging chemical reactions.
Data Tables
Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the title compound.
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 38875-74-0 | chemuniverse.com |
| Molecular Formula | C₆H₄ClN₃ | chemuniverse.com |
| Molecular Weight | 153.57 g/mol | chemuniverse.com |
| MDL Number | MFCD13193459 | chemuniverse.com |
| Purity | ≥95% | chemuniverse.com |
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-methylpyrimidine-4-carbonitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of pyrimidinecarbonitriles often involves nucleophilic substitution or cyclization reactions. For example, in analogous compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, chlorination with phosphoryl chloride (POCl₃) under reflux conditions is effective for introducing chlorine substituents . To optimize yields:
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : The cyano (-CN) group exhibits a sharp absorption peak near 2212 cm⁻¹ , while aromatic C-Cl stretches appear at 600–800 cm⁻¹ .
- ¹H NMR : The methyl group (2-CH₃) resonates as a singlet at δ 2.5–3.0 ppm , and pyrimidine ring protons appear as multiplets in the δ 7.0–8.5 ppm range, depending on substituents .
- ¹³C NMR : The carbonitrile carbon appears at δ 115–120 ppm , and the pyrimidine carbons are observed between δ 150–170 ppm .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the calculated molecular weight (e.g., C₆H₄ClN₃: 153.57 g/mol). Fragmentation patterns (e.g., loss of Cl or CH₃ groups) confirm substituent positions .
Q. What purification strategies are recommended for pyrimidinecarbonitrile derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals. For example, 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile was recrystallized from ethanol to achieve >99% purity .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate non-polar byproducts.
- Sublimation : For thermally stable derivatives, sublimation under reduced pressure (e.g., 10⁻² mmHg) yields analytically pure samples .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing cyano (-CN) and chloro (-Cl) groups activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions. For Suzuki-Miyaura coupling, use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water (3:1) at 80°C .
- Steric Effects : The 2-methyl group hinders substitution at adjacent positions. Computational modeling (e.g., DFT) predicts regioselectivity: substitution occurs preferentially at the 4- or 6-position .
Q. What analytical approaches resolve contradictions in spectral data for structurally similar pyrimidinecarbonitriles?
Methodological Answer: Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to detect keto-enol tautomers. For example, 4-amino derivatives may show proton exchange broadening at elevated temperatures .
- Polymorphism : X-ray crystallography or differential scanning calorimetry (DSC) identifies crystalline forms. For 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile, two polymorphs with distinct melting points (229°C vs. 235°C) were characterized .
- Impurity Interference : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) differentiate trace impurities from main product signals .
Q. How can computational chemistry predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The chloro and cyano groups enhance hydrophobic interactions with ATP-binding pockets .
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity. For instance, electron-withdrawing groups at the 4-position increase antimicrobial potency .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., cytochrome P450 inhibition risk) .
Q. What strategies mitigate decomposition during storage of halogenated pyrimidinecarbonitriles?
Methodological Answer:
- Storage Conditions : Store at -20°C under argon to prevent hydrolysis or oxidation. For lab-scale use, desiccants (e.g., molecular sieves) in sealed vials extend shelf life .
- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation of the methyl group .
- Monitoring : Periodic HPLC analysis detects degradation products (e.g., hydrolysis to carboxylic acids) .
Q. How do solvent and temperature affect the regioselectivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Favor SNAr at the 4-position due to stabilization of the Meisenheimer complex. For example, reaction with sodium methoxide in DMF yields 4-methoxy derivatives .
- Non-Polar Solvents (Toluene) : Promote radical pathways at elevated temperatures (>100°C), leading to 6-substituted products .
- Low Temperatures (-78°C) : Kinetic control favors substitution at less hindered positions (e.g., 6-Cl over 2-CH₃) .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of pyrimidinecarbonitriles?
Methodological Answer:
- Intermediate Trapping : Use in-situ IR or LC-MS to identify transient intermediates. For example, over-chlorination with POCl₃ may generate 4,5,6-trichloro derivatives .
- Isotopic Labeling : ¹³C-labeled reagents (e.g., K¹³CN) track cyano group incorporation pathways .
- Kinetic Studies : Vary reagent stoichiometry to distinguish between stepwise (e.g., Cl substitution before cyano addition) and concerted mechanisms .
Q. How can green chemistry principles be applied to the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalysis : Use recyclable catalysts (e.g., silica-supported Pd nanoparticles) for cross-coupling reactions to reduce metal waste .
- Waste Minimization : Employ flow chemistry to optimize reagent use and reduce byproducts. For example, continuous-flow synthesis of 4-amino derivatives achieved 85% yield with 90% atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
